

# (S)-donepezil potential therapeutic uses outside of dementia

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Potential Therapeutic Uses of **(S)-Donepezil** Outside of Dementia

Audience: Researchers, scientists, and drug development professionals.

#### **Executive Summary**

Donepezil, a second-generation piperidine derivative, is a selective, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3] While its U.S. Food and Drug Administration (FDA) approval is for the symptomatic treatment of mild, moderate, and severe dementia associated with Alzheimer's disease, a growing body of preclinical and clinical research indicates its therapeutic potential extends to a range of other conditions.[1][4] This document provides a comprehensive technical overview of the evidence supporting the use of donepezil in non-dementia applications, focusing on Traumatic Brain Injury (TBI), Obstructive Sleep Apnea (OSA), and Glaucoma. It details the mechanistic rationale, summarizes quantitative outcomes from key studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows. The therapeutic mechanisms explored are not limited to cholinesterase inhibition but also encompass neuroprotective and anti-inflammatory actions.[5][6][7]

### **Core Pharmacology of Donepezil**



Donepezil's primary mechanism of action is the inhibition of AChE, which increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission. [4][8] It has a higher affinity for AChE than for butyrylcholinesterase (BuChE).[1] Beyond this, evidence suggests donepezil may exert neuroprotective effects by protecting against amyloid- $\beta$  and glutamate toxicity, up-regulating nicotinic acetylcholine receptors, and acting as a potent agonist of the sigma-1 ( $\sigma$ 1) receptor.[5][9]

Table 1: Pharmacokinetic Properties of Donepezil

| Parameter             | Value                                                  | Source(s) |
|-----------------------|--------------------------------------------------------|-----------|
| Chemical Formula      | C24H29NO3                                              | [1]       |
| Molecular Weight      | 415.96 g/mol (as HCl salt)                             | [3]       |
| Bioavailability       | 100%                                                   | [9]       |
| Time to Peak Plasma   | 3 to 5 hours                                           | [1][9]    |
| Elimination Half-life | ~70 hours                                              | [2][9]    |
| Protein Binding       | 96% (75% to albumin, 21% to alpha-1-acid glycoprotein) | [9][10]   |
| Metabolism            | Hepatic; primarily via CYP2D6 and CYP3A4 enzymes       | [1][9]    |
| Excretion             | Primarily renal                                        | [1][9]    |

# Therapeutic Application: Traumatic Brain Injury (TBI)

A deficit in the cholinergic system is a known consequence of TBI, contributing to memory and cognitive dysfunction.[11] Donepezil is investigated as a means to enhance cholinergic neurotransmission and thereby improve cognitive outcomes post-injury.[4][12]

#### **Quantitative Data from TBI Studies**

Table 2: Summary of Clinical Trial Data for Donepezil in TBI



| Study<br>Outcome                           | Donepezil<br>Group                                  | Placebo/Contr<br>ol Group               | p-value   | Source(s) |
|--------------------------------------------|-----------------------------------------------------|-----------------------------------------|-----------|-----------|
| Verbal Learning<br>Improvement             | Significantly<br>greater<br>improvement             | -                                       | p = 0.034 | [13]      |
| Treatment<br>Responder Rate                | 42%                                                 | 18%                                     | p = 0.03  | [13]      |
| Treatment-<br>Emergent<br>Adverse Events   | 46%                                                 | 8%                                      | p < 0.001 | [13]      |
| Subjective<br>Improvement<br>(Chronic TBI) | 8 out of 10 patients reported improvement           | N/A                                     | N/A       | [14]      |
| Cognitive Performance (Mouse Model)        | Decreased escape latency, increased alteration rate | TBI with saline<br>showed<br>impairment | p < 0.05  | [12]      |

### **Key Experimental Protocols**

Clinical Study: Morey et al. (as cited in Medscape, 2025)[13]

- Design: Randomized, placebo-controlled trial.
- Participants: 75 adults with nonpenetrating TBI sustained at least 6 months prior.
- Intervention: Participants received 5 mg/day of donepezil or placebo for 2 weeks, followed by 10 mg/day for 8 weeks. A 4-week observation period followed treatment discontinuation.
- Primary Outcome Measure: Verbal memory assessed using the Hopkins Verbal Learning Test–Revised (HVLT-R).

Preclinical Study: Therapeutic Effect of Donepezil on Neuroinflammation... (MDPI, 2024)[12]

• In Vivo Model: Male C57BL/6J mice subjected to moderate TBI using a stereotaxic impactor.



- Intervention: Donepezil (1 mg/kg/day) or saline was administered within 4 hours post-TBI for 7 days.
- Outcome Measures: Cognitive function was assessed via water maze and Y-maze tests.
   Neuroinflammation and autophagy/mitophagy markers (e.g., COX-2, NLRP3, IL-1β, BNIP3L) were analyzed using mRNA and Western blotting techniques.
- In Vitro Model: SH-SY5Y cells injured via a cell-injury controller.
- Intervention: Donepezil treatment at a concentration of 80 μM.
- Outcome Measures: Cell viability, reactive oxygen species (ROS), lactate dehydrogenase (LDH), and expression of neuroinflammation and autophagy-related markers.

#### **Visualized Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for a randomized controlled trial of donepezil in TBI.



(OSA)

# Therapeutic Application: Obstructive Sleep Apnea

Donepezil's cholinomimetic effects are hypothesized to influence the neuromuscular control of the upper airway and respiratory regulation during sleep, potentially mitigating the severity of OSA.[15][16]

#### **Quantitative Data from OSA Studies**

Table 3: Summary of Clinical Trial Data for Donepezil in OSA

| Study<br>Outcome                  | Donepezil<br>Group         | Placebo Group         | p-value  | Source(s)    |
|-----------------------------------|----------------------------|-----------------------|----------|--------------|
| Apnea-<br>Hypopnea Index<br>(AHI) | Significant<br>improvement | No significant change | p < 0.05 | [15][17]     |
| Oxygen<br>Saturation              | Significant improvement    | No significant change | p < 0.05 | [15][16][17] |
| REM Sleep<br>Duration             | Increased                  | No significant change | p < 0.05 | [15][17]     |
| Epworth Sleepiness Scale (ESS)    | Significant<br>improvement | No significant change | p < 0.05 | [16]         |
| Sleep Efficiency                  | Significantly<br>decreased | No significant change | p < 0.01 | [16]         |

Note: Some studies show conflicting results. A single-dose study found no significant differences in AHI.[18]

#### **Key Experimental Protocols**

Moraes et al., 2008[15][17]

• Design: Randomized, double-blind, placebo-controlled study.



- Participants: 23 patients with mild-to-moderate Alzheimer's disease and an AHI > 5/h.
- Intervention: Donepezil (n=11) or placebo (n=12) for 3 months.
- Outcome Measures: Polysomnography to assess AHI, oxygen saturation, and sleep stages.
   Cognitive evaluation using the ADAS-cog subscale.

Sukys-Claudino et al., 2012[16]

- Design: Randomized, double-blind, placebo-controlled study.
- Participants: 21 male patients with mild to severe OSA (AHI > 10) without Alzheimer's disease.
- Intervention: Donepezil (n=11) or placebo (n=10). Dosage was 5 mg/day for the first two weeks and 10 mg/day for the last two weeks.
- Outcome Measures: Polysomnography and Epworth Sleepiness Scale (ESS) evaluations at baseline and after one month.

#### **Therapeutic Application: Glaucoma**

The rationale for using donepezil in glaucoma stems from two potential mechanisms: its ability to lower intraocular pressure (IOP) and its neuroprotective effects on retinal ganglion cells (RGCs), which share pathophysiological features with neurodegenerative diseases.[19][20]

#### **Quantitative Data from Glaucoma Studies**

Table 4: Summary of Clinical and Preclinical Data for Donepezil in Glaucoma



| Study Outcome                           | Result                                             | Condition/Model                                    | Source(s) |
|-----------------------------------------|----------------------------------------------------|----------------------------------------------------|-----------|
| Intraocular Pressure<br>(IOP) Reduction | 8.8% mean reduction<br>(14.1 mmHg to 12.8<br>mmHg) | Normotensive<br>Alzheimer's patients               | [19]      |
| Pupil Diameter Reduction                | 7.4% mean reduction<br>(3.9 mm to 3.6 mm)          | Normotensive<br>Alzheimer's patients               | [19]      |
| Optineurin (OPTN) Aggregation           | Reduced in a concentration-dependent manner        | RGCs from iPSCs of patients with OPTNE50K mutation | [20][21]  |
| TBK1 Expression                         | Inhibited                                          | RGCs from iPSCs of patients with OPTNE50K mutation | [21]      |

#### **Key Experimental Protocols**

Clinical Study: Effect of oral donepezil on intraocular pressure... (PubMed)[19]

- · Design: Comparative study.
- Participants: 32 newly diagnosed Alzheimer's patients with normal IOP.
- Intervention: 5 mg of donepezil taken daily.
- Outcome Measures: IOP and pupil diameter were evaluated at baseline and after 4 weeks of treatment.

Preclinical Study: Inagaki et al., 2019[21]

- Model: Retinal ganglion cells (RGCs) generated from induced pluripotent stem cells (iPSCs) derived from healthy individuals and patients with the OPTN E50K mutation causing normal tension glaucoma.
- Intervention: RGCs were exposed to done pezil at concentrations ranging from 0.01 to 10  $\,\mu\text{M}.$



 Outcome Measures: The efficacy of donepezil was evaluated by Western blotting for markers of autophagy (LC3B, p62) and TANK-binding kinase 1 (TBK1). Neuroprotective effects were assessed using neurite markers (TUJ1, ATH5).

## **Visualized Signaling Pathway**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Donepezil & Alzheimer's: Treating Inflammation, Not the Disease [curingalzheimersdisease.com]
- 4. Donepezil StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 9. Donepezil Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Donepezil medicated memory improvement in traumatic brain injury during post acute rehabilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medscape.com [medscape.com]
- 14. Cognition-enhancing effects of donepezil in traumatic brain injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. Beneficial effect of donepezil on obstructive sleep apnea: a double-blind, placebocontrolled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Donepezil improves obstructive sleep apnea in Alzheimer disease: a double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Effect of oral donepezil on intraocular pressure in normotensive Alzheimer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alzheimer's Drug May Treat Normal Tension Glaucoma [reviewofoptometry.com]



- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [(S)-donepezil potential therapeutic uses outside of dementia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199465#s-donepezil-potential-therapeutic-usesoutside-of-dementia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com